Cas no 125600-42-2 (2-Ethynyl-4-nitroaniline)
2-Ethynyl-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethynyl-4-nitroaniline
- 2-amino-5-nitrophenylacetylene
- 4-nitro-2-ethynylaniline
- AGN-PC-00BJD8
- AK104769
- ANW-71012
- Benzenamine, 2-ethynyl-4-nitro-
- CTK8C4065
- KB-230452
- DTXSID40468509
- D96446
- DB-338437
- 125600-42-2
- AKOS016007945
- CS-0443311
-
- Inchi: 1S/C8H6N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H,9H2
- InChI Key: AOFBHHWRKCIHLV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=C(C#C)C=1)N)=O
Computed Properties
- Exact Mass: 162.042927438g/mol
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 71.8Ų
2-Ethynyl-4-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148550-1g |
2-Ethynyl-4-nitroaniline |
125600-42-2 | 95% | 1g |
$653.12 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E910868-100mg |
2-Ethynyl-4-nitroaniline |
125600-42-2 | 95% | 100mg |
¥1,620.00 | 2022-01-14 | |
| Alichem | A019148550-250mg |
2-Ethynyl-4-nitroaniline |
125600-42-2 | 95% | 250mg |
$260.00 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513978-100mg |
2-Ethynyl-4-nitroaniline |
125600-42-2 | 98% | 100mg |
¥2430.00 | 2024-08-09 | |
| Crysdot LLC | CD12168720-1g |
2-Ethynyl-4-nitroaniline |
125600-42-2 | 95+% | 1g |
$772 | 2024-07-23 |
2-Ethynyl-4-nitroaniline Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-Ethynyl-4-nitroaniline
Research Brief on 2-Ethynyl-4-nitroaniline (CAS: 125600-42-2): Recent Advances and Applications in Chemical Biology and Medicine
2-Ethynyl-4-nitroaniline (CAS: 125600-42-2) is a nitro-substituted aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its ethynyl and nitro functional groups, serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery and development. Recent studies have highlighted its utility in click chemistry, targeted drug delivery, and as a scaffold for novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to 2-Ethynyl-4-nitroaniline, focusing on its synthesis, biological activities, and emerging applications in the biomedical field.
One of the most notable developments in the study of 2-Ethynyl-4-nitroaniline is its role in click chemistry reactions. The ethynyl group present in the molecule enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in bioconjugation and drug discovery. Recent research has demonstrated the compound's effectiveness in labeling biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of 2-Ethynyl-4-nitroaniline derivatives in the development of fluorescent probes for real-time monitoring of enzymatic activity in live cells. This application underscores the compound's potential in advancing high-throughput screening and molecular imaging techniques.
In addition to its applications in click chemistry, 2-Ethynyl-4-nitroaniline has been investigated for its pharmacological properties. The nitro group in the molecule has been shown to confer redox activity, making it a candidate for prodrug development. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored the antitubercular activity of 2-Ethynyl-4-nitroaniline derivatives, revealing promising inhibitory effects against Mycobacterium tuberculosis. The researchers attributed this activity to the compound's ability to disrupt bacterial redox homeostasis, highlighting its potential as a lead compound for novel antitubercular agents. Furthermore, computational docking studies have suggested that the ethynyl group may enhance binding affinity to specific enzyme targets, opening new avenues for structure-based drug design.
The synthesis and optimization of 2-Ethynyl-4-nitroaniline derivatives have also been a focus of recent research. Advances in green chemistry have led to the development of more sustainable and efficient synthetic routes for this compound. A 2023 publication in Organic Process Research & Development detailed a solvent-free, microwave-assisted synthesis of 2-Ethynyl-4-nitroaniline, achieving higher yields and reduced reaction times compared to traditional methods. Such innovations not only improve the scalability of production but also align with the growing emphasis on environmentally friendly chemical processes in the pharmaceutical industry.
Looking ahead, the potential applications of 2-Ethynyl-4-nitroaniline in targeted drug delivery systems are particularly exciting. Preliminary studies have explored its incorporation into nanoparticle-based carriers, leveraging its chemical reactivity for controlled drug release. For example, a 2024 study in ACS Nano demonstrated the use of 2-Ethynyl-4-nitroaniline-functionalized nanoparticles for site-specific delivery of anticancer agents, showing enhanced tumor penetration and reduced off-target effects in preclinical models. These findings suggest that the compound could play a pivotal role in the next generation of precision medicine approaches.
In conclusion, 2-Ethynyl-4-nitroaniline (CAS: 125600-42-2) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique chemical properties enable diverse applications, from bioconjugation and molecular imaging to drug discovery and targeted therapy. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to make substantial contributions to the advancement of biomedical science. Future studies should focus on further elucidating its pharmacological profile and optimizing its derivatives for clinical translation.
125600-42-2 (2-Ethynyl-4-nitroaniline) Related Products
- 16433-96-8(1-Ethynyl-2-nitrobenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)